Methyl 2-chloro-5-hydroxyisonicotinate
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Overview
Description
Methyl 2-chloro-5-hydroxyisonicotinate is a chemical compound with the molecular formula C7H6ClNO3 It is a derivative of isonicotinic acid and features a chloro and hydroxy group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-hydroxyisonicotinate typically involves the esterification of 2-chloro-5-hydroxyisonicotinic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-hydroxyisonicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Methyl 2-chloro-5-oxoisonicotinate.
Reduction: Methyl 5-hydroxyisonicotinate.
Substitution: Methyl 2-amino-5-hydroxyisonicotinate (when reacted with an amine).
Scientific Research Applications
Methyl 2-chloro-5-hydroxyisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-hydroxyisonicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloro and hydroxy groups play a crucial role in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl isonicotinate: Lacks the chloro and hydroxy groups, making it less reactive in certain chemical reactions.
Methyl 2-chloroisonicotinate: Lacks the hydroxy group, which affects its solubility and reactivity.
Methyl 5-hydroxyisonicotinate: Lacks the chloro group, influencing its chemical behavior and applications.
Uniqueness
Methyl 2-chloro-5-hydroxyisonicotinate is unique due to the presence of both chloro and hydroxy groups on the aromatic ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-chloro-5-hydroxypyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-6(8)9-3-5(4)10/h2-3,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIUGSMJOAUWSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719117 |
Source
|
Record name | Methyl 2-chloro-5-hydroxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256807-90-5 |
Source
|
Record name | Methyl 2-chloro-5-hydroxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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